molecular formula C8H17NO4S B3013600 Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate CAS No. 2248199-02-0

Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate

Cat. No.: B3013600
CAS No.: 2248199-02-0
M. Wt: 223.29
InChI Key: LTHXUGKMBLRPOY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate: is an organic compound that features a tert-butyl ester group, an amino group, and a methylsulfonyl group attached to a propanoate backbone

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry: Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate exerts its effects depends on its specific application. For example, as a protecting group in peptide synthesis, it prevents unwanted reactions at the amino group during the synthesis process. The tert-butyl group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

    Tert-butyl (2R)-2-amino-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.

    Tert-butyl (2R)-2-amino-3-methylpropanoate: Similar structure but without the sulfonyl group.

Uniqueness: Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and properties compared to other tert-butyl esters. This makes it particularly useful in specific synthetic applications where the sulfonyl group plays a crucial role .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-8(2,3)13-7(10)6(9)5-14(4,11)12/h6H,5,9H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHXUGKMBLRPOY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.